2-Methyl-2-(methylamino)propan-1-ol 2-Methyl-2-(methylamino)propan-1-ol
Brand Name: Vulcanchem
CAS No.: 27646-80-6
VCID: VC20818921
InChI: InChI=1S/C5H13NO/c1-5(2,4-7)6-3/h6-7H,4H2,1-3H3
SMILES: CC(C)(CO)NC
Molecular Formula: C5H13NO
Molecular Weight: 103.16 g/mol

2-Methyl-2-(methylamino)propan-1-ol

CAS No.: 27646-80-6

Cat. No.: VC20818921

Molecular Formula: C5H13NO

Molecular Weight: 103.16 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2-(methylamino)propan-1-ol - 27646-80-6

Specification

CAS No. 27646-80-6
Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
IUPAC Name 2-methyl-2-(methylamino)propan-1-ol
Standard InChI InChI=1S/C5H13NO/c1-5(2,4-7)6-3/h6-7H,4H2,1-3H3
Standard InChI Key LHYBRZAQMRWQOJ-UHFFFAOYSA-N
SMILES CC(C)(CO)NC
Canonical SMILES CC(C)(CO)NC

Introduction

Chemical Identity and Nomenclature

Basic Identity

2-Methyl-2-(methylamino)propan-1-ol is an organic compound belonging to the amino alcohol class with the molecular formula C5H13NO and a molecular weight of 103.17 . Its structure features a tertiary carbon center with two methyl groups, a methylamino group, and a hydroxymethyl group, giving it both basic and nucleophilic properties due to the nitrogen atom and hydroxyl functionality. The compound is registered under CAS number 27646-80-6, which serves as its unique identifier in chemical databases and regulatory contexts . In chemical informatics, it is further characterized by identifiers such as PubChem CID 422780 and MDL Number MFCD12184529, facilitating its tracking across various chemical information systems .

Structural Representation

The molecular structure can be represented in several formats to facilitate different computational and chemical analyses. The standard InChI notation for the compound is InChI=1S/C5H13NO/c1-5(2,4-7)6-3/h6-7H,4H2,1-3H3, which provides a string-based representation of its connectivity and stereochemistry . For simplified molecular representation, the SMILES notation CC(C)(CO)NC offers a more compact format that is widely used in cheminformatics . These structural representations enable computational analysis of the compound's properties and facilitate structure-based searching in chemical databases. The compound's structure features a nitrogen-carbon bond length typical of secondary amines, and the hydroxyl group provides hydrogen bonding capability that influences its physical properties and potential interactions with other molecules.

Physical and Chemical Properties

Physical Properties

2-Methyl-2-(methylamino)propan-1-ol exhibits distinctive physical properties that characterize its behavior under various conditions and influence its applications in chemical processes. With a melting point of 49°C, it exists as a solid at room temperature but transitions to liquid state at relatively mild heating conditions . Its boiling point of 162°C at standard pressure (760 mmHg) indicates moderate volatility compared to similar organic compounds, making it manageable in laboratory settings without requiring specialized equipment for handling volatile substances . The density of the compound is reported as 0.878, indicating it is less dense than water, which may affect its behavior in liquid-liquid extractions or phase separations . The flash point of 62°C classifies it as a combustible liquid rather than highly flammable, though appropriate safety precautions should still be observed when handling the compound at elevated temperatures .

Chemical Properties and Reactivity

PropertyValueReference
Molecular FormulaC5H13NO
Molecular Weight103.17
Melting Point49°C
Boiling Point162°C at 760 mmHg
Density0.878
Flash Point62°C
Physical StateSolid at room temperature

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